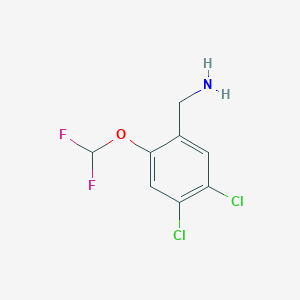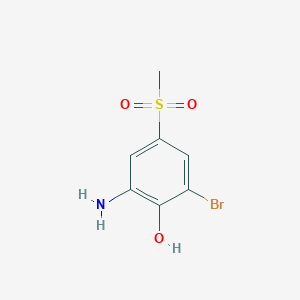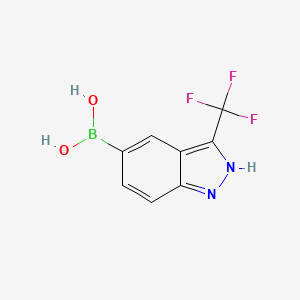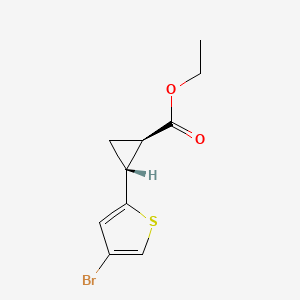
1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene
Overview
Description
1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO3. It is a brominated aromatic compound that contains both fluorine and nitro functional groups.
Preparation Methods
The synthesis of 1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of a difluoromethoxy-substituted benzene derivative, followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure high yields and purity .
Industrial production methods may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of palladium-catalyzed direct arylation has also been explored for the synthesis of similar compounds, offering a more environmentally friendly and cost-effective approach .
Chemical Reactions Analysis
1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using palladium catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions, using catalysts such as palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Research: It serves as a building block in organic synthesis, enabling the study of new reaction mechanisms and the development of novel compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene in its applications involves its ability to undergo various chemical transformations. In pharmaceuticals, its incorporation into drug molecules can enhance their stability, bioavailability, and efficacy. The molecular targets and pathways involved depend on the specific drug or material being developed .
Comparison with Similar Compounds
1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-4-difluoromethoxybenzene: Lacks the nitro and additional fluoro groups, making it less reactive in certain chemical reactions.
1-Bromo-2-fluoro-4-methoxybenzene: Contains a different substitution pattern, affecting its reactivity and applications.
4-Bromo-1-fluoro-2-nitrobenzene: Similar but lacks the difluoromethoxy group, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its combination of bromine, fluorine, methoxy, and nitro groups, providing a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)-3-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-2-4(15-7(10)11)5(9)6(3)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURKKBZTFRPCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1447315.png)
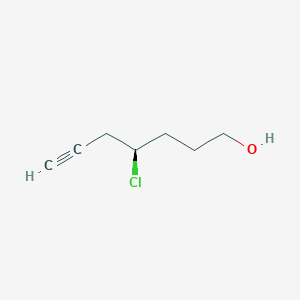


![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1447321.png)
